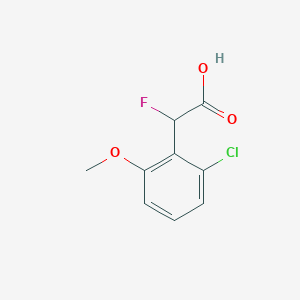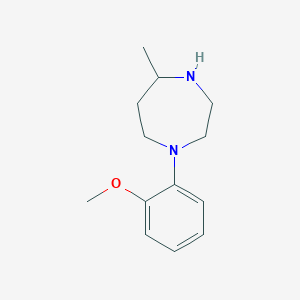
N-(4-methoxybutyl)cycloheptanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxybutyl)cycloheptanamine is an organic compound with the molecular formula C₁₂H₂₅NO and a molecular weight of 199.33 g/mol . This compound is characterized by the presence of a cycloheptane ring substituted with an amine group and a 4-methoxybutyl chain. It is primarily used in research and industrial applications due to its unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxybutyl)cycloheptanamine typically involves the reaction of cycloheptanone with 4-methoxybutylamine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the amine group . The reaction conditions often include:
Temperature: 40-60°C
Solvent: Anhydrous ethanol or methanol
Reaction Time: 4-6 hours
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as palladium on carbon (Pd/C) can enhance the reaction efficiency and reduce the reaction time .
化学反応の分析
Types of Reactions
N-(4-methoxybutyl)cycloheptanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) to produce secondary amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium at room temperature.
Reduction: LiAlH₄ in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Cycloheptanone derivatives or carboxylic acids.
Reduction: Secondary amines.
Substitution: Various substituted cycloheptanamine derivatives.
科学的研究の応用
N-(4-methoxybutyl)cycloheptanamine has several applications in scientific research, including:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-(4-methoxybutyl)cycloheptanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways and molecular targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Cycloheptanamine: Lacks the 4-methoxybutyl group, resulting in different chemical properties and reactivity.
N-(4-methoxybutyl)cyclohexanamine: Similar structure but with a cyclohexane ring instead of a cycloheptane ring, leading to different steric and electronic effects.
Uniqueness
N-(4-methoxybutyl)cycloheptanamine is unique due to its combination of a cycloheptane ring and a 4-methoxybutyl chain, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .
特性
分子式 |
C12H25NO |
|---|---|
分子量 |
199.33 g/mol |
IUPAC名 |
N-(4-methoxybutyl)cycloheptanamine |
InChI |
InChI=1S/C12H25NO/c1-14-11-7-6-10-13-12-8-4-2-3-5-9-12/h12-13H,2-11H2,1H3 |
InChIキー |
ISPAQYMTYCWTSX-UHFFFAOYSA-N |
正規SMILES |
COCCCCNC1CCCCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[1-(3-Chloro-4-fluorophenyl)ethyl]amino}propan-1-ol](/img/structure/B15272367.png)
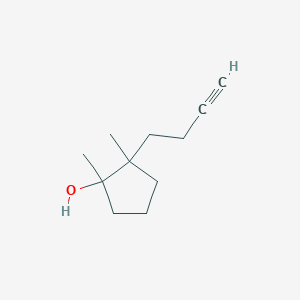

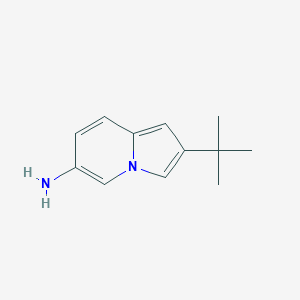

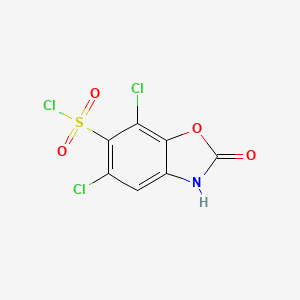
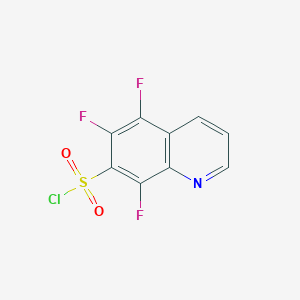
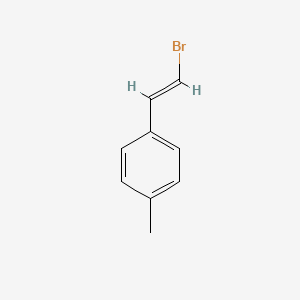
![[2-(Diethylamino)ethyl][(3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B15272415.png)
